molecular formula C94H148N32O31 B14787821 2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

Cat. No.: B14787821
M. Wt: 2222.4 g/mol
InChI Key: AXOXZJJMUVSZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKI(5-24) is a potent, competitive, and synthetic peptide inhibitor of protein kinase A (cAMP-dependent protein kinase). It corresponds to residues 5-24 in the naturally occurring heat-stable protein kinase inhibitor. This compound is widely used in scientific research due to its ability to inhibit protein kinase A with high specificity and potency .

Preparation Methods

PKI(5-24) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Industrial production methods for PKI(5-24) involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield.

Chemical Reactions Analysis

PKI(5-24) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions. The major products formed from these reactions are the desired peptide sequences .

Scientific Research Applications

PKI(5-24) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study protein kinase A activity and regulation.

    Biology: Helps in understanding cellular signaling pathways involving protein kinase A.

    Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase A is implicated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of kinase inhibitors and other therapeutic agents .

Mechanism of Action

PKI(5-24) exerts its effects by binding to the catalytic subunit of protein kinase A, thereby preventing the phosphorylation of substrate proteins. This inhibition is achieved through the pseudosubstrate mechanism, where PKI(5-24) mimics the natural substrate of protein kinase A but lacks the ability to be phosphorylated .

Comparison with Similar Compounds

PKI(5-24) is unique due to its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:

PKI(5-24) stands out due to its ability to inhibit protein kinase A with minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C94H148N32O31

Molecular Weight

2222.4 g/mol

IUPAC Name

2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)

InChI Key

AXOXZJJMUVSZQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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